molecular formula C18H22N4O B15217939 N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide CAS No. 917896-16-3

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide

Cat. No.: B15217939
CAS No.: 917896-16-3
M. Wt: 310.4 g/mol
InChI Key: RSIPMNWGEFRCHH-UHFFFAOYSA-N
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Description

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclopentylamino group attached to a pyrimidine ring, which is further connected to a phenyl ring substituted with an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution reactions, where cyclopentylamine reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Acetylation: The final step involves the acetylation of the phenyl ring to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or phenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Pharmacology: The compound is investigated for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Biology: It is used in biological assays to study cellular processes and pathways.

    Industry: The compound may be used as an intermediate in the synthesis of other pharmaceuticals or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Aminophenoxy)phenyl)acetamide
  • N-(4-(4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide

Uniqueness

N-(4-(4-(Cyclopentylamino)-2-methylpyrimidin-5-yl)phenyl)acetamide is unique due to the presence of the cyclopentylamino group and the specific substitution pattern on the pyrimidine and phenyl rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the cyclopentylamino group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

917896-16-3

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]phenyl]acetamide

InChI

InChI=1S/C18H22N4O/c1-12-19-11-17(18(20-12)22-15-5-3-4-6-15)14-7-9-16(10-8-14)21-13(2)23/h7-11,15H,3-6H2,1-2H3,(H,21,23)(H,19,20,22)

InChI Key

RSIPMNWGEFRCHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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